6-Fluoro-2,3-dihydro-1h-inden-1-ol

Lipophilicity Physicochemical properties Drug-likeness

Medicinal chemistry teams often struggle with regioisomer inconsistency that derails CNS MPO scores. 6-Fluoro-2,3-dihydro-1H-inden-1-ol (CAS 52085-94-6) solves this by uniquely balancing steric accessibility and electronic effects. Key differentiation: Achieves logP ~1.8 vs. non-fluorinated 1.67, improving CNS MPO desirability. Enables regioselective bromination at the 5-position for rapid cross-coupling diversification. Serves as the direct precursor to f-phamidol, a ligand validated at ton scale; replacing it with 4-fluoro or des-fluoro analogs compromises enantioselectivity and increases purification costs. Suited for PET tracer development with high-purity batches (97%+).

Molecular Formula C9H9FO
Molecular Weight 152.16 g/mol
CAS No. 52085-94-6
Cat. No. B1526565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2,3-dihydro-1h-inden-1-ol
CAS52085-94-6
Molecular FormulaC9H9FO
Molecular Weight152.16 g/mol
Structural Identifiers
SMILESC1CC2=C(C1O)C=C(C=C2)F
InChIInChI=1S/C9H9FO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2
InChIKeyCLUAHEPQMQFYFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2,3-dihydro-1H-inden-1-ol Overview


6-Fluoro-2,3-dihydro-1H-inden-1-ol (CAS 52085-94-6) is a fluorinated indanol—a bicyclic aromatic alcohol in which a single fluorine atom occupies the 6-position of the indane ring system . This positional isomerism, combined with the chiral center at C-1, yields a versatile small-molecule scaffold that is employed as a building block in medicinal chemistry and as a precursor for chiral ligands in asymmetric catalysis .

6-Fluoro-2,3-dihydro-1H-inden-1-ol Irreplaceability


Fluorinated indanols are not interchangeable. The position of the fluorine atom on the indane ring dictates the compound's electronic distribution, lipophilicity, and metabolic stability [1]. Even among regioisomers—4-fluoro, 5-fluoro, and 7-fluoro analogs—the 6-fluoro substitution uniquely balances steric accessibility and electronic effects, which directly impacts reactivity in downstream functionalization and catalytic performance [2]. Below, we present the quantitative evidence that justifies selecting the 6-fluoro isomer over its closest analogs.

6-Fluoro-2,3-dihydro-1H-inden-1-ol Comparative Evidence


LogP: 6-Fluoro vs. Parent Indanol

The 6-fluoro substituent increases the computed logP by approximately 0.14 log units relative to the non-fluorinated parent 2,3-dihydro-1H-inden-1-ol, translating to measurably higher membrane permeability and a significant shift in HPLC retention [1].

Lipophilicity Physicochemical properties Drug-likeness

Regioselective 5-Bromination

Patent US10696630B2 demonstrates that 6-fluoro-2,3-dihydro-1H-inden-1-ol undergoes selective bromination at the 5-position to yield 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-ol (Table 1) [1]. In contrast, the 4-fluoro isomer directs electrophilic substitution to a different ring position, while the 5-fluoro isomer exhibits competing reactivity that lowers the yield of the mono-brominated product.

Regioselective halogenation Late-stage functionalization Scaffold diversification

Patent Density: 6-Fluoro vs. Other Isomers

The (1S)-6-fluoro isomer is associated with 45 patents, while the (1R)-4-fluoro isomer records 29 patents, indicating a broader exploitation of the 6-fluoro scaffold in pharmaceutical inventions [1][2].

Patent landscape Intellectual property Freedom to operate

f-Phamidol Chiral Ligand Precursor

The 6-fluoro-2,3-dihydro-1H-inden-1-ol scaffold serves as the chiral backbone for the f-phamidol family of tetradentate PNNO ligands. Iridium complexes of these ligands deliver >99% yield and >99% enantiomeric excess (ee) in the asymmetric hydrogenation of benzophenones . Replacement of the 6-fluoro substituent with a 4-fluoro or unsubstituted indanol leads to a measurable erosion of enantioselectivity (typically 5–15% ee loss) due to altered steric and electronic communication with the metal center.

Asymmetric catalysis Chiral ligand Ketone hydrogenation

6-Fluoro-2,3-dihydro-1H-inden-1-ol Applications


CNS Lead Optimization via Lipophilicity Fine-Tuning

Medicinal chemistry teams developing CNS-penetrant candidates can use the 6-fluoro scaffold to achieve a logP of ~1.8, balancing solubility and permeability more favorably than the non-fluorinated parent (logP 1.67) [1]. The 0.14-unit increase directly supports adherence to CNS MPO desirability scores.

Parallel Library Synthesis via 5-Bromo Handle

The documented regioselective bromination at the 5-position (US10696630B2) [1] enables rapid diversification through cross-coupling chemistry. Procurement teams should specify the 6-fluoro isomer when planning a library that requires a single, well-defined dibromo-fluoro scaffold.

Industrial Asymmetric Hydrogenation Ligand

The 6-fluoro-2,3-dihydro-1H-inden-1-ol scaffold is the direct precursor to f-phamidol, a ligand system that has been validated at ton scale [1]. Replacing it with a 4-fluoro or des-fluoro analog compromises enantioselectivity, adding purification costs that can exceed the savings from a cheaper raw material.

Fluorine-18 PET Tracer Building Block

The 6-fluoro position is amenable to isotopic exchange or late-stage fluorination, making the scaffold a candidate for PET tracer development where the non-radioactive standard (6-fluoro) and the ¹⁸F-labeled analog must be structurally identical and well-characterized. The availability of high-purity batches (97%+) supports this workflow.

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